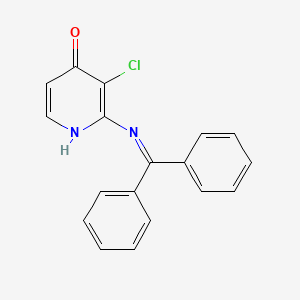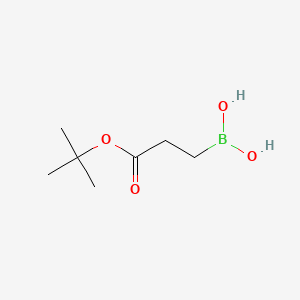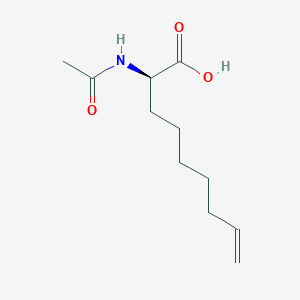
(2R)-2-Acetamidonon-8-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Acetamidonon-8-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to a non-8-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidonon-8-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as non-8-enoic acid and acetamide.
Formation of Intermediate: The non-8-enoic acid is first converted into its corresponding ester through esterification.
Acetamidation: The ester is then reacted with acetamide under specific conditions to form the acetamido derivative.
Hydrolysis: The final step involves the hydrolysis of the ester to yield ®-2-Acetamidonon-8-enoic acid.
Industrial Production Methods: In industrial settings, the production of ®-2-Acetamidonon-8-enoic acid may involve large-scale esterification and acetamidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: ®-2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the non-8-enoic acid backbone to a single bond.
Substitution: The acetamido group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of substituted acetamido derivatives.
科学研究应用
®-2-Acetamidonon-8-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.
相似化合物的比较
(S)-2-Acetamidonon-8-enoic acid: The enantiomer of ®-2-Acetamidonon-8-enoic acid.
2-Acetamidohexanoic acid: A structurally similar compound with a shorter carbon chain.
2-Acetamidooctanoic acid: Another similar compound with a different carbon chain length.
Uniqueness: ®-2-Acetamidonon-8-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the non-8-enoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2R)-2-acetamidonon-8-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCMVHWFJWMEB-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCCCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
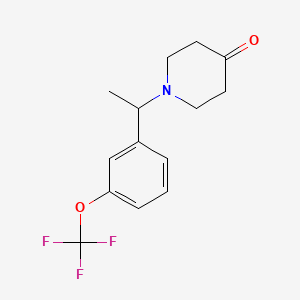

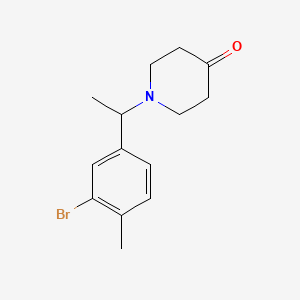

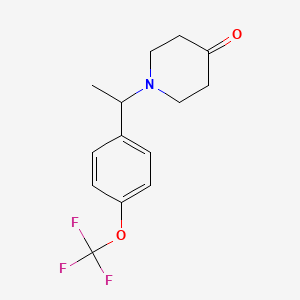

![Methyl 4'-bromo-3-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8269377.png)
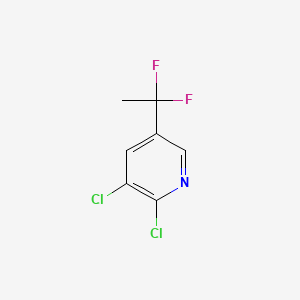
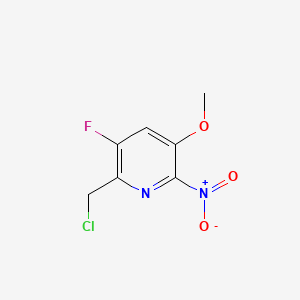
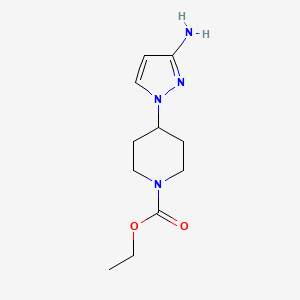
![Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-](/img/structure/B8269417.png)
